molecular formula C10H21N B13314437 2-(4-Methylcyclohexyl)propan-2-amine

2-(4-Methylcyclohexyl)propan-2-amine

Cat. No.: B13314437
M. Wt: 155.28 g/mol
InChI Key: FDMOGKZQDXRVEG-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)propan-2-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a methyl group at the fourth position and an amine group at the second position of the propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylcyclohexyl)propan-2-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with an appropriate alkyl halide. For instance, the reaction of cyclohexylamine with 4-methylcyclohexyl chloride under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylcyclohexyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-(4-Methylcyclohexyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with a cyclohexyl group, lacking the methyl substitution.

    4-Methylcyclohexylamine: Similar structure but without the propan-2-amine chain.

    2-(4-Methylcyclohexyl)ethanamine: Similar structure with an ethanamine chain instead of propan-2-amine.

Uniqueness: 2-(4-Methylcyclohexyl)propan-2-amine is unique due to the presence of both a methyl-substituted cyclohexyl ring and a propan-2-amine chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-(4-methylcyclohexyl)propan-2-amine

InChI

InChI=1S/C10H21N/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9H,4-7,11H2,1-3H3

InChI Key

FDMOGKZQDXRVEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)(C)N

Origin of Product

United States

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